Cas no 2270912-53-1 (tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate)

tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate
- 2270912-53-1
- tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate
- A1-13660
- EN300-18523836
- {2-[4-(2-Hydroxyethoxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester
- {2-[4-(2-Hydroxy-ethoxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester
- tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate
-
- インチ: 1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-8-12-4-6-13(7-5-12)19-11-10-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)
- InChIKey: SFQKNPLKCUDYAD-UHFFFAOYSA-N
- SMILES: O(C(NCCC1C=CC(=CC=1)OCCO)=O)C(C)(C)C
計算された属性
- 精确分子量: 281.16270821g/mol
- 同位素质量: 281.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 2.2
tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18523836-0.05g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 0.05g |
$780.0 | 2023-09-18 | ||
Enamine | EN300-18523836-10.0g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 10g |
$3992.0 | 2023-06-01 | ||
Enamine | EN300-18523836-0.5g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 0.5g |
$891.0 | 2023-09-18 | ||
Enamine | EN300-18523836-1.0g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 1g |
$928.0 | 2023-06-01 | ||
Enamine | EN300-18523836-0.1g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 0.1g |
$817.0 | 2023-09-18 | ||
Enamine | EN300-18523836-10g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 10g |
$3992.0 | 2023-09-18 | ||
Enamine | EN300-18523836-5.0g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 5g |
$2692.0 | 2023-06-01 | ||
Enamine | EN300-18523836-0.25g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 0.25g |
$855.0 | 2023-09-18 | ||
Enamine | EN300-18523836-2.5g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 2.5g |
$1819.0 | 2023-09-18 | ||
Enamine | EN300-18523836-1g |
tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |
2270912-53-1 | 1g |
$928.0 | 2023-09-18 |
tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate (CAS No. 2270912-53-1)
Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate, a compound with the chemical identifier CAS No. 2270912-53-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The structural uniqueness of this molecule, characterized by its tert-butyl and N-{2-4-(2-hydroxyethoxy)phenylethyl} substituents, positions it as a promising candidate for further exploration in drug development.
The carbamate functional group in Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate is known for its ability to form stable bonds with various biological targets, making it an attractive moiety in the design of bioactive molecules. The presence of the tert-butyl group enhances the lipophilicity of the compound, which is a critical factor in determining its bioavailability and pharmacokinetic properties. Additionally, the N-{2-4-(2-hydroxyethoxy)phenylethyl} moiety introduces hydrophilic characteristics, contributing to the overall solubility and metabolic stability of the molecule.
In recent years, there has been a growing interest in carbamates as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that carbamates exhibit inhibitory effects on various enzymes and receptors, making them valuable in the development of therapeutic agents. For instance, carbamate derivatives have shown potential in treating neurological disorders, inflammatory conditions, and infectious diseases. The unique structural features of Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate make it a compelling subject for further research in these areas.
The synthesis of Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the tert-butyl group typically involves an acylation reaction, while the attachment of the N-{2-4-(2-hydroxyethoxy)phenylethyl} moiety requires careful consideration to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.
The pharmacological profile of Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits moderate affinity for certain biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological functions. These preliminary results are encouraging and warrant further investigation into its potential therapeutic applications.
In addition to its pharmacological properties, Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate demonstrates promising pharmacokinetic characteristics. The combination of lipophilic and hydrophilic regions within its structure contributes to favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This makes it a suitable candidate for oral administration and potential clinical translation.
The role of computational chemistry in optimizing the structure-activity relationships (SAR) of Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets and identify key structural features that contribute to its bioactivity. These insights have guided the design of novel derivatives with enhanced potency and selectivity.
The future prospects for Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate are exciting and multifaceted. Ongoing research aims to elucidate its mechanism of action and explore its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery process and bring this compound closer to clinical application.
In conclusion, Tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate (CAS No. 2270912-53-1) is a structurally unique compound with significant potential in pharmaceutical development. Its combination of lipophilic and hydrophilic features, along with its demonstrated bioactivity, makes it a compelling candidate for further research. As our understanding of its pharmacological properties continues to grow, so too does the likelihood that it will play a crucial role in addressing unmet medical needs.
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